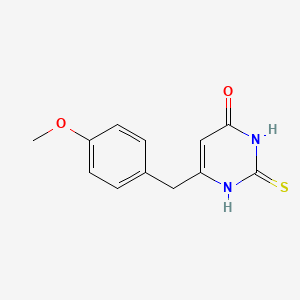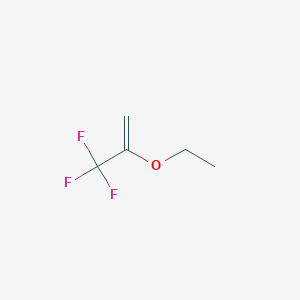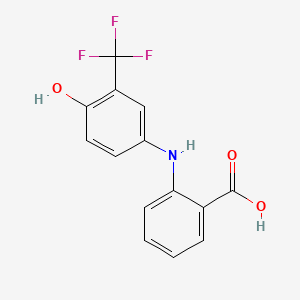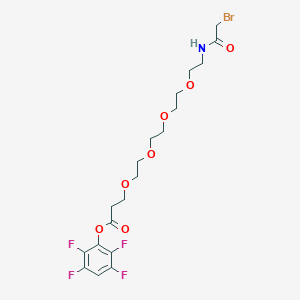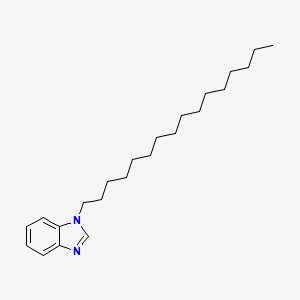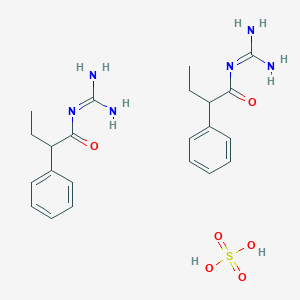
2-Ethyl-2-phenalacetylguanidine Sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-phenalacetylguanidine Sulphate typically involves the reaction of ethylphenylmalonamide with guanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-phenalacetylguanidine Sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
2-Ethyl-2-phenalacetylguanidine Sulphate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-phenalacetylguanidine Sulphate involves its interaction with specific molecular targets in the nervous system. It is believed to modulate the activity of neurotransmitters, thereby exerting its anticonvulsant effects. The compound may also interact with ion channels and receptors, influencing neuronal excitability and synaptic transmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: Another anticonvulsant with a similar mechanism of action.
Ethylphenylmalonamide: A precursor in the synthesis of 2-Ethyl-2-phenalacetylguanidine Sulphate.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to modulate neurotransmitter activity and interact with ion channels sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C22H32N6O6S |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
N-(diaminomethylidene)-2-phenylbutanamide;sulfuric acid |
InChI |
InChI=1S/2C11H15N3O.H2O4S/c2*1-2-9(10(15)14-11(12)13)8-6-4-3-5-7-8;1-5(2,3)4/h2*3-7,9H,2H2,1H3,(H4,12,13,14,15);(H2,1,2,3,4) |
Clé InChI |
PKSDHDKOZAAWHZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)N=C(N)N.CCC(C1=CC=CC=C1)C(=O)N=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13424529.png)


![(3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13424541.png)

![rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine](/img/structure/B13424548.png)
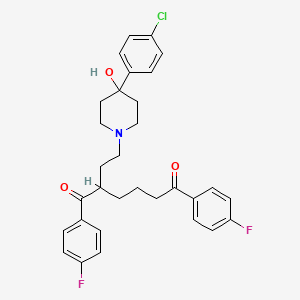

![methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424563.png)
